Kinase Selectivity: Acalabrutinib Spares Key Off-Target Kinases EGFR and ITK
Acalabrutinib demonstrates markedly higher selectivity for Bruton tyrosine kinase (BTK) compared to ibrutinib, with virtually no inhibitory activity against key off-target kinases such as EGFR and ITK. In a comparative kinase profiling assay, acalabrutinib exhibited an IC50 of >1000 nM for both EGFR and ITK, indicating minimal inhibition, whereas ibrutinib is known to inhibit these kinases at clinically relevant concentrations [1]. Furthermore, acalabrutinib shows 323-fold and 94-fold selectivity over the TEC family members ITK and TXK, respectively .
| Evidence Dimension | In vitro kinase inhibition |
|---|---|
| Target Compound Data | IC50 >1000 nM (EGFR); IC50 >1000 nM (ITK); 323-fold selectivity vs. ITK; 94-fold selectivity vs. TXK |
| Comparator Or Baseline | Ibrutinib: IC50 5.6 nM (EGFR); IC50 2.2 nM (ITK) [1]; Lower selectivity ratios for TEC family kinases |
| Quantified Difference | Acalabrutinib IC50 >178-fold higher for EGFR and >454-fold higher for ITK than ibrutinib; >9- to 323-fold improved selectivity for TEC family members |
| Conditions | Biochemical kinase inhibition assays; ATP concentration at Km for each kinase [1] |
Why This Matters
Superior kinase selectivity directly correlates with reduced off-target toxicities, making acalabrutinib the preferred choice for research models or clinical applications where minimizing EGFR (rash, diarrhea) and ITK (immune dysfunction) inhibition is critical.
- [1] Covey T, Barf T, Gulrajani M, et al. ACP-196: a novel covalent Bruton's tyrosine kinase inhibitor with improved selectivity and in vivo target coverage. Abstract 790. 57th ASH Annual Meeting. 2015. View Source
